N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O4S2 and its molecular weight is 507.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Computational Studies
A study by Khokra et al. (2019) focused on the synthesis of sulfonamide derivatives linked to a benzothiazole moiety, including N-(4-(benzothiazole-2-yl)phenyl)-4-substituted benzene sulfonamides, and their evaluation for anticonvulsant potential. The compounds were tested in mice using the maximal electroshock (MES) model, with one compound showing significant anticonvulsant activity and interactions with nicotinic acetylcholine receptors upon computational analysis (Khokra et al., 2019).
Biological and Pharmacological Screening
Patel et al. (2009) synthesized benzothiazole derivatives containing sulphonamido quinazolinyl imidazole, screening them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds, featuring various functional groups, demonstrated significant biological activities, indicating their potential for further pharmacological exploration (Patel et al., 2009).
Antimalarial and COVID-19 Drug Potential
Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity and potential application as COVID-19 drugs. The study involved computational calculations and molecular docking studies, revealing certain sulfonamide derivatives with excellent antimalarial activity and promising binding affinity against SARS-CoV-2 proteins (Fahim & Ismael, 2021).
Antimicrobial Activity
Jagtap et al. (2010) synthesized fluorobenzothiazole derivatives comprising sulphonamido thiazole, assessing their antimicrobial activities. The study highlighted the pharmacologically therapeutic potentials of benzothiazoles and sulphonamide compounds, indicating the synthesized compounds' potent biodynamic agents (Jagtap et al., 2010).
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been known to interact with various proteins and enzymes in the body .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Benzothiazole derivatives are generally known for their diverse biological activities, which can range from antimicrobial to anticancer effects .
Biochemical Pathways
Benzothiazole derivatives are often involved in a wide range of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzothiazole derivatives are known for their potential therapeutic effects in various diseases, including cancer, microbial infections, and neurological disorders .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of benzothiazole derivatives .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-17-15-29(16-18(2)33-17)35(31,32)22-13-9-19(10-14-22)25(30)27-21-11-7-20(8-12-21)26-28-23-5-3-4-6-24(23)34-26/h3-14,17-18H,15-16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTZZKAIUUBPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.